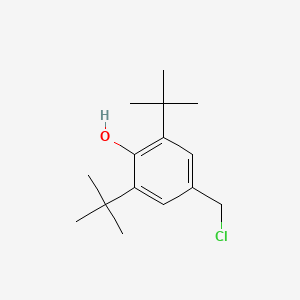

2,6-Di-tert-butyl-4-(chloromethyl)phenol

描述

属性

CAS 编号 |

955-01-1 |

|---|---|

分子式 |

C15H23ClO |

分子量 |

254.79 g/mol |

IUPAC 名称 |

2,6-ditert-butyl-4-(chloromethyl)phenol |

InChI |

InChI=1S/C15H23ClO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9H2,1-6H3 |

InChI 键 |

TXBWKXFDLINCMJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCl |

规范 SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCl |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-di-tert-butyl-4-(chloromethyl)phenol with analogs differing in the para-substituent, focusing on synthesis, physicochemical properties, and bioactivity.

Physicochemical Properties

Substituents alter melting points, solubility, and spectral characteristics:

*Predicted data based on analogs. The chloromethyl group’s electron-withdrawing nature may downfield-shift adjacent protons compared to methyl or tosyl groups.

Key Research Findings

Substituent-Driven Reactivity: Electron-withdrawing groups (e.g., -CF₃, -SO₂Tol) lower phenolic O–H acidity compared to electron-donating groups (e.g., -CH₃), affecting antioxidant activity . Chloromethyl’s moderate electron-withdrawing nature may balance reactivity and stability for targeted applications.

Synergistic Effects: Combining hindered phenols (e.g., BHT/BHA) enhances bioactivity via synergistic radical scavenging . Chloromethyl derivatives could similarly synergize with thiols or amines.

Structural Optimization :

- Para-substituents with extended conjugation (e.g., oxadiazoles) improve antioxidant efficacy, suggesting chloromethyl analogs could be optimized via derivatization into stabilized radicals .

常见问题

Q. What are the optimal experimental conditions for synthesizing 2,6-Di-tert-butyl-4-(chloromethyl)phenol derivatives?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution. For example, reacting 2,6-di-tert-butylphenol with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions (HCl or H₂SO₄) at 0–5°C yields the target compound. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Purification is achieved via column chromatography using hexane/ethyl acetate gradients. Key analytical techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., tert-butyl protons at δ ~1.4 ppm and chloromethyl protons at δ ~4.5–5.0 ppm) .

- HRMS : To verify molecular formula (e.g., C₁₅H₂₁ClO⁺: calculated m/z 252.1245, observed m/z 252.1243) .

- FT-IR : To identify functional groups (e.g., O–H stretch at ~3400 cm⁻¹, C–Cl stretch at ~750 cm⁻¹) .

Q. How can researchers resolve contradictions in oxidation product data for 2,6-Di-tert-butylphenol derivatives?

- Methodological Answer : Product variability arises from competing radical vs. ionic oxidation pathways. To resolve discrepancies:

- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) or isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation.

- Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to identify dominant pathways. For example, oxidation with quaternary alkylammonium hexacyanoferrate(III) yields quinones via ionic mechanisms, while radical pathways form dimeric or polymeric products .

- Product Isolation : Employ preparative TLC or HPLC to separate products for individual characterization (e.g., NMR, X-ray crystallography) .

Advanced Research Questions

Q. What crystallographic techniques are critical for resolving disorder in this compound derivatives?

- Methodological Answer : X-ray diffraction (XRD) using SHELX software is standard. For disordered atoms (e.g., Cl in 2,6-Di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol ):

- Disorder Modeling : Refine occupancy ratios (e.g., 0.73:0.27 for Cl positions) using PART instructions in SHELXL.

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., O–H···O chains along the ac diagonal) to explain packing motifs.

- Validation Tools : Use PLATON or CCDC Mercury to check for voids, symmetry errors, and thermal ellipsoid anisotropy .

Q. How can computational models predict the migration behavior of this compound in polymer matrices?

- Methodological Answer : Apply Scatchard-Hildebrand theory to estimate partition coefficients (K) between polymers (e.g., polyethylene) and food simulants (e.g., isooctane). Steps include:

- Parameterization : Use Hansen solubility parameters (δ) for the compound and matrix.

- Thermodynamic Simulations : Predict temperature-dependent migration equilibrium (e.g., K decreases with temperature due to entropy effects).

- Validation : Compare predictions with experimental GC-MS data for antioxidants like BHT in PE matrices .

Q. What in vitro assays are recommended for assessing the genotoxicity of this compound?

- Methodological Answer : Follow OECD guidelines (e.g., Test No. 473) for chromosomal aberration assays:

- Cell Lines : Use Chinese hamster lung (CHL) or human lymphocytes.

- Dose Range : Test 0.1–100 µg/mL with/without metabolic activation (S9 mix).

- Endpoint Analysis : Score metaphase cells for aberrations (gaps, breaks, exchanges) after 24–48 hours.

- Statistical Validation : Apply Fisher’s exact test for significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。